molecular formula C20H13BrClN3O5S B2721288 Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-91-9

Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2721288
CAS No.: 851950-91-9
M. Wt: 522.75
InChI Key: RCFSVKKFOGCCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H13BrClN3O5S and its molecular weight is 522.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3O5S/c1-2-29-20(28)16-12-9-31-18(23-17(26)13-7-8-14(21)30-13)15(12)19(27)25(24-16)11-5-3-10(22)4-6-11/h3-9H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFSVKKFOGCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Bromine Substitution : The presence of bromine enhances the compound's reactivity.
  • Chlorophenyl Group : This substituent may influence the compound's biological interactions.
  • Thienopyridazine Core : This bicyclic structure is known for various biological activities.

The molecular formula is C20H12BrClN2O4C_{20}H_{12}BrClN_2O_4 with a molecular weight of 459.7 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activities. For instance, derivatives containing furan and carboxamide groups have been reported to possess significant antibacterial and antifungal properties. This compound may demonstrate similar effects by disrupting bacterial cell walls or inhibiting essential enzymes .

Anti-inflammatory Effects

Compounds with brominated furan moieties have been linked to anti-inflammatory activities. The mechanism often involves the modulation of inflammatory cytokines and pathways, suggesting that this compound could be evaluated for its potential to reduce inflammation in various models .

Anticancer Activity

The thienopyridazine framework has shown promise in cancer research. Studies on related compounds indicate that they can inhibit key pathways involved in tumor growth and proliferation. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the micromolar range for PI3Kα inhibitors . This suggests that this compound may also exert anticancer effects through similar mechanisms.

Toxicity Studies

Preliminary toxicity assessments are crucial for understanding the safety profile of new compounds. For instance, studies on related compounds have indicated low toxicity levels (LD50 > 1200 mg/kg), which is promising for further development . Comprehensive toxicity evaluations will be necessary to establish safe dosage levels for therapeutic use.

Table of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntimicrobialTBD
Similar Thienopyridazine DerivativePI3Kα Inhibitor0.091
Furan-based CompoundAnti-inflammatoryTBD

Case Study: Anticancer Activity

In a study investigating the anticancer properties of thienopyridazine derivatives, researchers found that certain modifications led to enhanced inhibitory effects on cancer cell proliferation. The study measured the effectiveness of these compounds against several human cancer cell lines, revealing promising results that warrant further exploration into this compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate possess notable antimicrobial properties. Studies have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the furan and thienopyridazine moieties is believed to contribute to this biological activity .

Allosteric Modulation

The compound has been investigated for its potential role as an allosteric modulator of adenosine receptors. This could have implications in therapeutic areas such as cardiology and neurology, where modulation of adenosine signaling pathways is crucial .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of thienopyridazines demonstrated that compounds with structural similarities to this compound exhibited significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the furan and chlorophenyl substituents could enhance efficacy .

Case Study 2: Neurological Applications

Another research effort explored the potential of thienopyridazines as neuroprotective agents. The findings suggested that compounds with similar frameworks could modulate neurotransmitter systems effectively, providing a basis for further investigation into their use in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound is synthesized via multi-step reactions, often starting with a Gewald reaction to form the thieno[3,4-d]pyridazine core. For example, ethyl 5-amino derivatives are synthesized by reacting thioglycolic acid derivatives with α,β-unsaturated ketones, followed by cyclization and functionalization. Bromofuran-2-carboxamide substitution is introduced via coupling reactions using activating agents like EDCI or HOBt . Key steps include refluxing in acetonitrile or ethanol, with yields optimized by microwave-assisted synthesis (e.g., 170°C for 40 minutes) .

Q. Which spectroscopic techniques are essential for structural characterization?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., δ 7.25–7.58 ppm for aromatic protons, δ 14.1–14.4 ppm for ethyl CH3) .
  • IR Spectroscopy : To identify functional groups (e.g., 1709 cm⁻¹ for ester carbonyl, 3407 cm⁻¹ for NH2 stretching) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ at m/z 393.9879 for brominated derivatives) .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated via HPLC (e.g., retention time 6.63–8.73 minutes using C18 columns) and thin-layer chromatography (TLC) with silica gel plates. Preparative HPLC is used for purification, especially when byproducts arise from incomplete coupling or cyclization .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Yields improve with:

  • Microwave irradiation : Accelerates reactions (e.g., 40 minutes vs. 16 hours under conventional heating) .
  • Catalyst optimization : Titanium(IV) isopropoxide enhances esterification efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

Q. What strategies resolve contradictions in NMR data during structural validation?

  • Deuteration : Use deuterated solvents (CDCl3, DMSO-d6) to eliminate solvent interference .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Cross-referencing : Compare data with structurally analogous compounds (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) .

Q. How does the bromofuran moiety influence bioactivity in tau aggregation studies?

The bromine atom enhances electron-withdrawing effects, stabilizing interactions with tau protein’s hydrophobic pockets. In vitro assays show IC50 values correlate with halogen size (Br > Cl), suggesting improved binding affinity via van der Waals interactions .

Q. What crystallographic methods confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key parameters:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å), 298 K .
  • Refinement : R-factor < 0.054, data-to-parameter ratio > 13.6 .
  • Disorder handling : Use PART and SUMP instructions in SHELXL for disordered solvent molecules .

Q. How can solubility be enhanced for in vivo pharmacokinetic studies?

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using LiOH in THF/water) to improve aqueous solubility .
  • Co-solvents : Use cyclodextrins or PEG-based formulations for parenteral administration.

Methodological Notes

  • Data Contradiction Analysis : When NMR or MS data conflicts with expected structures, re-synthesize intermediates and validate each step via LC-MS .
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents (e.g., 4-chlorophenyl → 4-methoxyphenyl) and assess bioactivity using standardized assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.